5-Amino-4-methylpentan-1-ol hydrochloride

Description

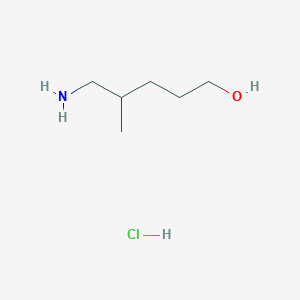

This compound, with the chemical formula C6H16ClNO, belongs to the class of amino alcohols, which are organic compounds containing both an amino group (-NH2) and a hydroxyl group (-OH). achemblock.com The hydrochloride salt form indicates that the basic amino group has been neutralized with hydrochloric acid, which can improve the compound's stability and solubility in certain solvents.

Table 1: Chemical Properties of 5-Amino-4-methylpentan-1-ol Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 2734714-91-9 (for the (R)-enantiomer) |

| Molecular Formula | C6H16ClNO |

| Molecular Weight | 153.65 g/mol |

| IUPAC Name | (R)-5-amino-4-methylpentan-1-ol hydrochloride |

Note: Data for a specific enantiomer is often cited in chemical literature. achemblock.com

Amino alcohols are a significant class of organic compounds due to their bifunctionality, possessing both a nucleophilic amino group and a hydroxyl group. fiveable.mewikipedia.org This dual reactivity allows them to participate in a wide array of chemical transformations, making them crucial intermediates in the synthesis of more complex molecules. scbt.com They are frequently found in biologically active natural products and pharmaceutical agents. researchgate.net The ability of the amino and hydroxyl groups to form hydrogen bonds can influence the physical properties and reactivity of these compounds. fiveable.me In the realm of medicinal chemistry, the amino alcohol structural motif is present in numerous drugs. wikipedia.org

The structure of this compound features a primary alcohol at one end of a five-carbon chain and a primary amine at the other, with a methyl group at the fourth carbon position. The presence of these two distinct functional groups, the hydroxyl and the amino group, provides two reactive sites for further chemical modification, a process known as functionalization. mdpi.com

The amino group can undergo a variety of reactions, including acylation, alkylation, and formation of amides or sulfonamides. The hydroxyl group, a primary alcohol, can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester. This versatility allows for the introduction of a wide range of other chemical moieties, enabling the synthesis of a diverse library of derivative compounds.

In advanced organic synthesis, "building blocks" are relatively simple molecules that can be readily incorporated into the synthesis of larger, more complex target molecules. researchgate.netclockss.org this compound serves as such a building block due to its defined structure and reactive functional groups. Synthetic chemists can utilize this compound as a starting material to construct intricate molecular architectures. For instance, the amino and hydroxyl groups can be selectively protected and deprotected, allowing for stepwise and controlled reactions at either end of the molecule. This strategic approach is fundamental in multi-step syntheses of complex organic compounds, including pharmaceuticals and other specialty chemicals. The bifunctional nature of amino alcohols like this one makes them valuable for creating polymers such as polyesteramides. wikipedia.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aldehyde |

| Amide |

| Amino acid |

| Carboxylic acid |

| Ester |

| Ether |

| Hydrochloric acid |

| Sulfonamide |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-4-methylpentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(5-7)3-2-4-8;/h6,8H,2-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMQDKLCDPRHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 5 Amino 4 Methylpentan 1 Ol Hydrochloride

Classical Approaches to Amino Alcohol Synthesis

Classical synthetic strategies provide foundational, albeit sometimes lengthy, pathways to molecules like 5-Amino-4-methylpentan-1-ol hydrochloride. These methods are typically categorized as linear, where steps are performed sequentially, or convergent, where fragments of the molecule are synthesized separately before being combined.

Multi-step Linear Synthesis Pathways

Linear synthesis involves the sequential modification of a starting material through a series of chemical reactions until the final product is formed. A plausible linear route to an analogous compound, 5-amino-1-pentanol, has been developed from 3,4-dihydro-2H-pyran. google.com This process involves a hydration reaction followed by a reductive amination reaction, achieving a high yield under mild conditions. google.com This type of multi-step approach is common for amino alcohols. researchgate.net

For the target molecule, 5-Amino-4-methylpentan-1-ol, a hypothetical linear synthesis could commence from a commercially available starting material such as 4-methyl-5-nitropentan-1-ol. The synthesis would proceed through the following steps:

Protection of the Alcohol : The primary alcohol would first be protected using a suitable protecting group (e.g., as a silyl (B83357) ether) to prevent it from reacting in subsequent steps.

Reduction of the Nitro Group : The nitro group would then be reduced to the primary amine using standard reducing agents, such as catalytic hydrogenation (H₂ over a metal catalyst like Pd/C) or metal hydrides.

Deprotection and Salt Formation : Finally, the protecting group on the alcohol would be removed. Treatment with hydrochloric acid would then yield the desired this compound.

Convergent Synthesis Strategies

A hypothetical convergent synthesis for 5-Amino-4-methylpentan-1-ol could involve two key fragments:

Fragment A : A three-carbon unit containing the protected alcohol, such as 3-(benzyloxy)propylmagnesium bromide.

Fragment B : A three-carbon chiral fragment containing the amine precursor, such as a protected (R)- or (S)-2-methyl-3-aminopropanal.

The synthesis would proceed by coupling these two fragments via a Grignard reaction, followed by deprotection steps to reveal the alcohol and amine functionalities. The final step would be treatment with HCl to form the hydrochloride salt. The advantage here is that Fragments A and B can be synthesized and optimized independently, maximizing the yield of the final coupling reaction. wikipedia.org Convergent approaches have been successfully applied to the synthesis of various vicinal amino alcohols. nih.govacs.org

Stereoselective Synthesis of this compound and its Enantiomers

The presence of a stereocenter at the C4 position necessitates stereoselective synthetic methods to produce enantiomerically pure forms of the molecule. These advanced strategies include using starting materials from the chiral pool, employing asymmetric catalysts, or designing diastereoselective reaction sequences.

Chiral Pool Approaches

The chiral pool approach utilizes readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials. mdpi.com α-Amino acids are particularly powerful tools for establishing key stereocenters in target molecules. mdpi.comresearchgate.net

For the synthesis of (S)-5-Amino-4-methylpentan-1-ol, the naturally occurring amino acid L-valine serves as an ideal starting point due to its matching stereochemistry and isobutyl side chain. A potential synthetic sequence is as follows:

Amine Protection : The amino group of L-valine is first protected, for example, with a Boc group (di-tert-butyl dicarbonate).

Carboxylic Acid Reduction : The carboxylic acid functional group is then reduced to a primary alcohol. A common method is to first convert the acid to a mixed anhydride (B1165640) or ester, followed by reduction with a mild reducing agent like sodium borohydride (B1222165). This yields a protected valinol derivative.

Chain Elongation : The alcohol is converted to a leaving group (e.g., a tosylate), which is then displaced by a cyanide nucleophile in an Sₙ2 reaction to add one carbon atom.

Functional Group Transformations : The resulting nitrile is reduced to the primary amine, and the alcohol is revealed by deprotection, yielding the target amino alcohol.

This strategy effectively transfers the inherent chirality of the starting amino acid to the final product. mdpi.com

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis.

Asymmetric C-N Bond Formation: Directing the formation of a C-N bond at a specific position with high stereocontrol is a powerful strategy. One cutting-edge method is the catalytic asymmetric C-H amination, which can directly convert a C-H bond into a C-N bond. nih.govnih.gov For instance, a radical relay chaperone strategy can be used for the β-C-H amination of alcohols. nih.gov In this approach, the alcohol substrate is temporarily converted to an imidate, which then undergoes an intramolecular hydrogen atom transfer mediated by a chiral copper catalyst, leading to the stereoselective formation of a β-amino alcohol after hydrolysis. nih.gov This bypasses the need for pre-functionalized substrates often required in other methods. nih.gov

Asymmetric C-C Bond Formation: Alternatively, the carbon skeleton can be constructed asymmetrically. A chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines has been shown to produce β-amino alcohols with high diastereo- and enantioselectivity. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through a radical-polar crossover mechanism where a chiral chromium catalyst selectively reduces the imine, and the resulting α-amino radical adds to an aldehyde. organic-chemistry.org

The table below summarizes representative examples of asymmetric catalytic methods applicable to amino alcohol synthesis.

| Reaction Type | Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Radical β-C-H Amination | Chiral Cu Catalyst / Ir Photocatalyst | Aliphatic Alcohols | Up to 81% | Up to 98% | nih.gov |

| Cross Aza-Pinacol Coupling | Chiral Cr Catalyst | Aldehydes and N-sulfonyl Imines | High | High | organic-chemistry.org |

| Reductive Coupling | Cu-H / Chiral Ligand | Ketones and Allylic Amines | Up to 95% | Up to 99% | nih.gov |

| Propargylic Substitution | Cu Catalyst / Chiral Ligand | Alkynyl Oxetanes and Amines | Up to 99% | Up to 96% | nih.govacs.org |

Diastereoselective Synthetic Routes

Diastereoselective reactions are used to control the stereochemical outcome when a new stereocenter is formed in a molecule that already contains one. While the target molecule has only one stereocenter, diastereoselective strategies are crucial if a chiral starting material or intermediate is used.

A prominent strategy for synthesizing γ-amino alcohols involves the diastereoselective reduction of a β-amino ketone. rsc.orgrsc.org The synthesis would first involve creating a chiral β-amino ketone via a reaction like the Mannich reaction. Subsequent reduction of the ketone can be controlled to favor one of two possible diastereomers (syn or anti). For example, iridium-catalyzed asymmetric transfer hydrogenation (ATH) can produce anti-γ-amino alcohols, while rhodium-catalyzed asymmetric hydrogenation often yields the syn-products. rsc.org The choice of catalyst and reaction conditions allows chemists to selectively access the desired diastereomer of the amino alcohol product. rsc.org This substrate-controlled or reagent-controlled approach is fundamental to the synthesis of complex molecules with multiple stereocenters.

Resolution Techniques for Enantiomeric Enrichment

The production of enantiomerically pure this compound necessitates a resolution step to separate the racemic mixture obtained from non-stereoselective syntheses. Common strategies for the resolution of amino alcohols include diastereomeric salt formation and kinetic resolution.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts. researchgate.net These salts, possessing different physical properties, can then be separated by fractional crystallization. researchgate.net The choice of resolving agent is crucial for efficient separation. For a basic compound like 5-Amino-4-methylpentan-1-ol, chiral acids are employed.

Table 1: Potential Chiral Resolving Agents for 5-Amino-4-methylpentan-1-ol

| Resolving Agent | Class | Rationale for Selection |

| (R)-Mandelic Acid | Chiral Carboxylic Acid | Frequently used for resolving amines due to the formation of well-defined crystalline salts. |

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | A widely available and effective resolving agent for a variety of amines. |

| (+)-Camphor-10-sulfonic Acid | Chiral Sulfonic Acid | Strong acid that can form stable salts with amines, facilitating crystallization. |

The process would involve dissolving the racemic 5-Amino-4-methylpentan-1-ol and the chiral acid in a suitable solvent, followed by controlled cooling to induce crystallization of the less soluble diastereomeric salt. Subsequent liberation of the amine from the separated salt would yield the enantiomerically enriched product.

Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. rsc.org Enzymatic resolutions are particularly effective for amino alcohols. rsc.orgnih.gov Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

Table 2: Potential Enzymes for Kinetic Resolution of 5-Amino-4-methylpentan-1-ol

| Enzyme | Class | Reaction |

| Candida antarctica Lipase B (CAL-B) | Lipase | Enantioselective acylation of the primary alcohol group. |

| Pseudomonas cepacia Lipase (PSL) | Lipase | Enantioselective acylation of the primary alcohol group. |

| Chiral Phosphoric Acid | Organocatalyst | Asymmetric acetalization or O-acylation of the alcohol functionality. rsc.orgacs.org |

Dynamic kinetic resolution (DKR) is an advancement where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net This can be achieved by combining an enzymatic resolution with a metal catalyst for racemization.

Novel Synthetic Transformations Utilizing Precursors

The synthesis of this compound can be approached through various modern synthetic transformations starting from suitable precursors.

Reductive Amination Strategies

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. nih.gov For the synthesis of 5-Amino-4-methylpentan-1-ol, a key precursor would be 4-methyl-5-hydroxypentanal. This aldehyde can be reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the primary amine.

A plausible synthetic route to the precursor, 4-methyl-5-hydroxypentanal, could involve the hydroformylation of 3-methyl-3-buten-1-ol, followed by isomerization and reduction. Alternatively, the controlled oxidation of 4-methyl-1,5-pentanediol could yield the desired hydroxyaldehyde.

Table 3: Reagents for Reductive Amination of 4-Methyl-5-hydroxypentanal

| Ammonia Source | Reducing Agent | Catalyst (if applicable) | Key Features |

| Ammonia (aqueous or gas) | H₂ | Raney Nickel, Palladium on Carbon (Pd/C) | High-pressure and temperature conditions may be required. |

| Ammonium (B1175870) Acetate (B1210297) | Sodium Cyanoborohydride (NaBH₃CN) | - | Milder conditions, selective reduction of the imine. |

| Ammonium Formate | Formic Acid (Leuckart-Wallach reaction) | - | Metal-free conditions. |

The choice of reagents can influence the selectivity and functional group tolerance of the reaction. For a substrate with a hydroxyl group, milder reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often preferred to avoid reduction of the aldehyde starting material.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, such as hydroamination, offer a direct approach to the synthesis of amino alcohols from unsaturated precursors. A suitable precursor for 5-Amino-4-methylpentan-1-ol would be 4-methyl-4-penten-1-ol. The hydroamination of this unsaturated alcohol would introduce the amino group at the 5-position.

Table 4: Potential Catalysts for Hydroamination of 4-Methyl-4-penten-1-ol

| Catalyst Type | Metal | Ligand | Key Features |

| Early Transition Metal | Lanthanides (e.g., Sm, Yb) | Organometallic ligands | Can catalyze intramolecular and intermolecular hydroamination. |

| Late Transition Metal | Rhodium, Iridium | Phosphine ligands | Often require directing groups for regioselectivity. |

| Alkali Metal | Lithium, Sodium | Amide bases | Can mediate hydroamination of activated alkenes. |

The regioselectivity of the hydroamination is a critical aspect, and the choice of catalyst and reaction conditions would be crucial to ensure the desired anti-Markovnikov addition of the N-H bond across the double bond.

Rearrangement and Cascade Reactions

Rearrangement and cascade reactions provide elegant and atom-economical pathways to complex molecules from simpler starting materials. While no direct rearrangement or cascade synthesis for 5-Amino-4-methylpentan-1-ol is reported, analogous transformations suggest potential routes.

One hypothetical approach could involve the rearrangement of a suitably substituted N-protected azetidine (B1206935) or pyrrolidine (B122466) derivative. For instance, the ring-opening of a 2-(2-hydroxyethyl)-3-methylazetidine derivative could potentially lead to the desired 1,5-amino alcohol skeleton.

Enzymatic cascade reactions represent a powerful strategy for the synthesis of chiral amino alcohols. jove.comnih.gov A multi-enzyme system could be envisioned, starting from a simple precursor, to introduce the required functional groups with high stereoselectivity. For example, a cascade involving a dioxygenase and a decarboxylase could potentially be engineered to produce chiral amino alcohols. jove.com Such biocatalytic approaches offer the advantages of mild reaction conditions and high enantiopurity of the final product.

Another potential strategy involves the rearrangement of β-amino alcohols. While typically used to synthesize 1,2-amino alcohols, specific substrates can lead to other rearranged products. researchgate.net The synthesis of piperidines from amino alcohols often involves rearrangement through an aziridinium (B1262131) intermediate, highlighting the potential for skeletal rearrangements in this class of compounds. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 5 Amino 4 Methylpentan 1 Ol Hydrochloride

Reactions Involving the Primary Amine Functionality

The primary amine in 5-Amino-4-methylpentan-1-ol, once liberated from its hydrochloride salt, is a potent nucleophile. This nucleophilicity is the driving force for a variety of chemical transformations, including acylations, sulfonations, alkylations, and condensations with carbonyl compounds.

Nucleophilic Acylation and Sulfonation Reactions

The primary amine of 5-Amino-4-methylpentan-1-ol is expected to readily undergo nucleophilic acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, results in the formation of an amide linkage. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Similarly, sulfonation of the primary amine can be achieved using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction yields a sulfonamide. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

While specific experimental data for the acylation and sulfonation of 5-Amino-4-methylpentan-1-ol hydrochloride is not extensively documented in publicly available literature, the expected products and general conditions can be inferred from the known reactivity of primary amino alcohols.

Table 1: Expected Products of Nucleophilic Acylation and Sulfonation

| Reagent | Expected Product |

| Acetyl chloride | N-(5-hydroxy-2-methylpentyl)acetamide |

| Benzoyl chloride | N-(5-hydroxy-2-methylpentyl)benzamide |

| p-Toluenesulfonyl chloride | N-(5-hydroxy-2-methylpentyl)-4-methylbenzenesulfonamide |

Alkylation and Reductive Amination Studies

Direct alkylation of the primary amine of 5-Amino-4-methylpentan-1-ol with alkyl halides can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products. A more controlled method for introducing alkyl groups is reductive amination.

Reductive amination involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This two-step, one-pot procedure is highly efficient for the controlled alkylation of amines. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

For instance, the reaction of 5-Amino-4-methylpentan-1-ol with a generic aldehyde (R'CHO) in the presence of a reducing agent would be expected to yield the N-alkylated product, N-(R')-5-amino-4-methylpentan-1-ol.

Formation of Imines and Related Heterocycles

The primary amine of 5-Amino-4-methylpentan-1-ol can condense with aldehydes or ketones to form imines, also known as Schiff bases. youtube.commasterorganicchemistry.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. nih.gov

The bifunctional nature of 5-Amino-4-methylpentan-1-ol, possessing both a nucleophilic amine and a nucleophilic hydroxyl group, allows for the formation of various heterocyclic structures. For example, reaction with a suitable carbonyl compound could lead to the formation of a five- or six-membered ring through intramolecular cyclization of an intermediate. While specific studies on heterocycle formation from 5-Amino-4-methylpentan-1-ol are scarce, the general reactivity pattern of amino alcohols suggests the potential for synthesizing cyclic structures like oxazolidines or tetrahydropyrimidines depending on the reactant and reaction conditions.

Reactions Involving the Primary Hydroxyl Functionality

The primary hydroxyl group in 5-Amino-4-methylpentan-1-ol is a versatile functional group that can undergo a range of transformations, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The primary hydroxyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, although it is an equilibrium process. mdpi.comnih.gov More reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base like pyridine, can provide higher yields of the corresponding ester.

Etherification of the primary hydroxyl group can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Care must be taken to choose reaction conditions that favor O-alkylation over N-alkylation of the amine.

Table 2: Expected Products of Esterification and Etherification

| Reagent | Reaction Type | Expected Product |

| Acetic anhydride (B1165640) | Esterification | 5-Amino-4-methylpentyl acetate (B1210297) |

| Methyl iodide (with base) | Etherification | 5-Amino-1-methoxy-4-methylpentane |

Oxidation and Reduction Studies

The primary alcohol functionality of 5-Amino-4-methylpentan-1-ol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of oxidant determines the extent of oxidation. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would be expected to yield the corresponding aldehyde, 5-amino-4-methylpentanal. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely oxidize the primary alcohol to a carboxylic acid, 5-amino-4-methylpentanoic acid. The presence of the amine group may require protection prior to oxidation to prevent side reactions. Gold-based catalysts have also been explored for the oxidation of amino alcohols. mdpi.com

The primary hydroxyl group is already in a reduced state and cannot be further reduced. However, under forcing conditions, it is possible to reduce the alcohol to an alkane, though this is not a common transformation for simple amino alcohols. More relevant is the potential for the entire molecule to be reduced under harsh conditions, which could affect both the hydroxyl and the amino functionalities.

Lack of Publicly Available Research Data Precludes Detailed Analysis of this compound's Chemical Reactivity and Mechanisms

A thorough review of available scientific literature reveals a significant gap in the documented chemical reactivity and mechanistic understanding of this compound. Despite a comprehensive search for scholarly articles, patents, and chemical databases, no specific research was found detailing the transformation of this compound to halides and other leaving groups, its intermolecular and intramolecular cyclization reactions, or in-depth mechanistic studies of its chemical transformations.

The initial investigation sought to elaborate on the conversion of the primary alcohol in this compound to various halides (e.g., chlorides, bromides) and other functional groups that can act as effective leaving groups in subsequent nucleophilic substitution or elimination reactions. Such transformations are fundamental in synthetic organic chemistry for modifying the structure and reactivity of molecules. However, no published methods or experimental data specifically pertaining to this compound could be identified.

Similarly, an extensive search for information on both intermolecular and intramolecular cyclization reactions involving this compound yielded no relevant results. Intramolecular cyclization, in particular, could be anticipated given the presence of both an amino and a hydroxyl group within the same molecule, potentially leading to the formation of substituted heterocyclic structures such as piperidines or other ring systems depending on the reaction conditions. The absence of any studies on this aspect of its chemistry means that the potential for this compound to serve as a precursor for novel heterocyclic scaffolds remains unexplored in the public domain.

Furthermore, the investigation into the mechanistic underpinnings of any key chemical transformations of this compound was unable to proceed due to the lack of foundational reaction data. Consequently, critical areas of mechanistic study, including kinetic isotope effect analyses to probe rate-determining steps, transition state analysis to characterize the energetic profiles of reactions, and the elucidation of reaction pathways through the characterization of intermediates, could not be addressed.

The absence of research on these specific aspects of the chemistry of this compound indicates that this compound has likely not been a focus of detailed academic or industrial research that is publicly available. While the compound itself is commercially available, its synthetic utility and reaction mechanisms appear to be uncharted territory in the scientific literature. Therefore, the detailed article focusing on its chemical reactivity and mechanistic investigations as outlined cannot be constructed based on current scientific knowledge.

Advanced Spectroscopic and Analytical Characterization of 5 Amino 4 Methylpentan 1 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural map of 5-Amino-4-methylpentan-1-ol hydrochloride can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring functional groups, with electronegative atoms like oxygen and nitrogen causing a downfield shift. The presence of the hydrochloride salt would particularly affect the protons near the amino group. Based on predictive models, the following chemical shifts and multiplicities are anticipated.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H1 (CH₂-OH) | ~3.60 | triplet (t) | 2H |

| H2 (CH₂) | ~1.60 | multiplet (m) | 2H |

| H3 (CH₂) | ~1.30 | multiplet (m) | 2H |

| H4 (CH) | ~1.80 | multiplet (m) | 1H |

| H5 (CH₂-NH₃⁺) | ~3.00 | multiplet (m) | 2H |

| CH₃ | ~0.95 | doublet (d) | 3H |

| NH₃⁺ | Broad singlet (br s) | ~8.0-8.5 | 3H |

| OH | Broad singlet (br s) | Variable | 1H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Due to the chirality at the C4 position, all six carbon atoms in the backbone of 5-Amino-4-methylpentan-1-ol are chemically non-equivalent and are expected to produce six distinct signals.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂-OH) | ~62.5 |

| C2 | ~30.0 |

| C3 | ~33.5 |

| C4 (-CH-) | ~35.0 |

| C5 (-CH₂-NH₃⁺) | ~45.0 |

| C6 (-CH₃) | ~16.0 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY would show correlations between adjacent protons, confirming the carbon backbone sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹J-coupling). Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). HMBC is instrumental in piecing together the molecular skeleton by connecting fragments separated by quaternary carbons or heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This is particularly useful for determining stereochemistry. For instance, NOESY could help to understand the preferred conformation of the molecule in solution by showing through-space interactions between non-adjacent protons.

| 2D NMR Experiment | Expected Key Correlations for this compound |

|---|---|

| COSY | H1 ↔ H2, H2 ↔ H3, H3 ↔ H4, H4 ↔ H5, H4 ↔ CH₃ |

| HSQC | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5, CH₃ ↔ C6 |

| HMBC | H1 ↔ C2, C3; H5 ↔ C3, C4, C6; CH₃ ↔ C3, C4, C5 |

| NOESY | Correlations between protons on C3, C5, and C6 would help define the spatial arrangement around the C4 chiral center. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to be detected as its protonated form [M+H]⁺, where M is the free base. This allows for the direct confirmation of the molecular weight of the free base.

Expected [M+H]⁺: For the free base C₆H₁₅NO, the expected monoisotopic mass is approximately 117.1154 Da. The ESI-MS spectrum should show a prominent peak at m/z ≈ 118.1232.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature and low volatility of 5-Amino-4-methylpentan-1-ol, derivatization is typically required prior to GC-MS analysis. This process involves converting the polar -OH and -NH₂ groups into less polar, more volatile derivatives (e.g., silyl (B83357) or acyl derivatives).

Once derivatized, GC-MS can be used to assess the purity of the compound by separating it from any volatile impurities or byproducts from the synthesis. The mass spectrum of the derivatized compound can then be used for identification, often by comparison with spectral libraries.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. By measuring the exact mass of the [M+H]⁺ ion to several decimal places, the molecular formula can be unequivocally confirmed, distinguishing it from other compounds with the same nominal mass.

Expected Exact Mass: For the protonated molecule [C₆H₁₆NO]⁺, the calculated exact mass is 118.1226 Da. An HRMS measurement confirming this value would provide strong evidence for the correct elemental composition.

The fragmentation of the protonated molecule in the mass spectrometer (often induced by collision with an inert gas in MS/MS experiments) provides valuable structural information. Key fragmentation pathways for 5-Amino-4-methylpentan-1-ol would likely involve the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the carbon-carbon bonds.

| Proposed Fragment Ion | Proposed Structure/Loss | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 118.12 |

| [M+H - H₂O]⁺ | Loss of water | 100.11 |

| [M+H - NH₃]⁺ | Loss of ammonia | 101.11 |

| [C₄H₉]⁺ | Cleavage at C4-C5 bond (loss of CH₂NH₂) | 57.07 |

| [CH₄N]⁺ | Cleavage at C4-C5 bond (iminium ion) | 30.03 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity and stereoisomeric composition of pharmaceutical intermediates like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative identification and quantitative measurement.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for determining the purity of non-volatile compounds like this compound. UPLC utilizes smaller stationary phase particles (typically sub-2 µm), which allows for higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

Given that this compound lacks a significant chromophore, direct detection by UV-Vis spectroscopy is challenging. nih.gov Therefore, two main approaches are employed: derivatization or the use of universal detectors.

Pre-column Derivatization: This is a common strategy to enhance detectability. The primary amine group of the molecule can be reacted with a derivatizing agent to attach a chromophoric or fluorophoric tag. thermofisher.com Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, 9-fluorenylmethyl chloroformate (FMOC-Cl), or dansyl chloride are frequently used for primary amines, yielding derivatives with strong UV absorption or fluorescence, enabling highly sensitive detection. thermofisher.comnih.gov

Chromatographic Conditions: A reversed-phase separation on a C18 or C8 column is typically effective for the resulting derivatives. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to ensure good separation of the main compound from any impurities. psu.edu UPLC systems, with their higher pressure limits, can use sub-2 µm particle columns (e.g., Acquity UPLC BEH C18) to achieve rapid and highly efficient separations. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative for separating polar compounds without derivatization. nih.gov

Detection: Following derivatization, a UV-Vis or fluorescence detector is used. For underivatized samples, universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed, which respond to any non-volatile analyte. Mass spectrometry (LC-MS) provides the highest specificity and can confirm the identity of impurities.

A summary of typical HPLC/UPLC conditions is presented in Table 1.

Table 1: Representative HPLC/UPLC Conditions for Purity Analysis of Amino Alcohols

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or C8, 2.1-4.6 mm i.d., 50-150 mm length, 1.7-5 µm particle size |

| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Ammonium (B1175870) Acetate, pH 5.0) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detector | UV-Vis or Fluorescence (with derivatization); ELSD, CAD, or MS (without derivatization) |

| Derivatizing Agent | OPA, FMOC-Cl, Dansyl Chloride |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Due to the low volatility and high polarity of this compound, stemming from its hydroxyl and amino groups which lead to strong hydrogen bonding, direct analysis by GC is not feasible. sigmaaldrich.com Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.commdpi.com

Derivatization Techniques: The active hydrogens on the amino and hydroxyl groups must be replaced with nonpolar moieties. sigmaaldrich.com Common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with both -OH and -NH2 groups to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. TBDMS derivatives are generally more stable towards hydrolysis than TMS derivatives. sigmaaldrich.comnih.gov

Acylation: Acid anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), react with the amine and alcohol groups to form stable, volatile fluoroacyl derivatives. This is often performed as a two-step process, where the carboxylic acid (if present) is first esterified, followed by acylation of the amine and hydroxyl groups. mdpi.com

Chromatographic Conditions: The resulting volatile derivatives are then separated on a capillary GC column, typically with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane). The separation is achieved by programming the column temperature from a lower initial temperature to a higher final temperature.

Detection: A Flame Ionization Detector (FID) provides a robust and universally applicable detection method for organic compounds. For more definitive identification of impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides structural information based on the fragmentation patterns of the derivatized compound. researchgate.net

A summary of typical GC conditions is presented in Table 2.

Table 2: Representative GC Conditions for Analysis of Derivatized Amino Alcohols

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | BSTFA, MTBSTFA, or TFAA/PFPA |

| Column | Capillary Column (e.g., DB-5, HP-5ms), 30 m length, 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | e.g., 100°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chiral Chromatography for Stereoisomer Separation

Since 5-Amino-4-methylpentan-1-ol possesses a chiral center at the C-4 position, it exists as a pair of enantiomers ((4R) and (4S)). Determining the enantiomeric excess (e.e.) is critical in pharmaceutical development. Chiral chromatography is the most common technique for separating and quantifying enantiomers. This can be accomplished using either chiral HPLC or chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used direct method for enantiomeric separation. It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Chiral Stationary Phases (CSPs): A variety of CSPs are available for separating amino alcohols. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) are highly versatile. Pirkle-type CSPs, which rely on π-π interactions, hydrogen bonding, and steric hindrance, are also effective. nih.govnih.gov For amino alcohols, cyclodextrin-based CSPs can also provide excellent enantioseparation in reversed-phase mode. researchgate.net

Mobile Phase: The choice of mobile phase is crucial for achieving separation and is highly dependent on the CSP. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., aqueous buffer/acetonitrile) conditions may be used.

Chiral Gas Chromatography (GC): Chiral GC can also be used for enantiomeric excess determination, again requiring prior derivatization of the analyte to ensure volatility.

Chiral Stationary Phases (CSPs): The most common CSPs for this purpose are based on cyclodextrin (B1172386) derivatives or chiral amino acid derivatives, such as Chirasil-Val. nih.govresearchgate.net These phases form transient diastereomeric complexes with the derivatized enantiomers, allowing for their separation.

Derivatization: The same derivatization techniques used for achiral GC (e.g., acylation) are applicable here. The choice of derivative can significantly impact the resolution of the enantiomers. nih.gov

A summary of typical chiral chromatography conditions is presented in Table 3.

Table 3: Representative Chiral Chromatography Conditions for Amino Alcohol Enantioseparation

| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Chiralcel OD-H), Pirkle-type, or Cyclodextrin-based | Cyclodextrin derivative (e.g., Beta DEX™) or Amino Acid derivative (e.g., Chirasil-Val) |

| Mobile Phase/Carrier Gas | Normal Phase: Hexane/Ethanol (B145695); Reversed Phase: Buffer/Acetonitrile | Carrier Gas: Helium or Hydrogen |

| Derivatization | Often not required, but can be used to enhance interaction with CSP | Required (e.g., acylation with TFAA) |

| Detector | UV-Vis, Circular Dichroism (CD) | FID, MS |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in a compound.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum is expected to show distinct peaks corresponding to its key functional groups.

As a hydrochloride salt, the primary amine (R-NH2) is protonated to form an ammonium group (R-NH3+). This significantly alters the appearance of the N-H stretching region compared to the free amine. spectroscopyonline.com

O-H Stretch: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. dummies.com

N-H Stretch (Ammonium Salt): A very broad and strong absorption band is anticipated, typically spanning from 3200 cm⁻¹ down to 2800 cm⁻¹. This broad envelope is a hallmark of a primary amine salt and often overlaps with the C-H stretching vibrations. spectroscopyonline.com

C-H Stretch: Absorptions due to the stretching of C-H bonds in the methyl and methylene (B1212753) groups will appear between 3000 and 2850 cm⁻¹. These peaks may appear as smaller, sharper features superimposed on the broad N-H stretching envelope. spectroscopyonline.comrockymountainlabs.com

N-H Bend (Ammonium Salt): An absorption band for the asymmetric bending of the -NH3+ group is expected around 1600-1575 cm⁻¹, and a symmetric bending band around 1500 cm⁻¹. spectroscopyonline.com

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is expected in the 1075-1000 cm⁻¹ region. orgchemboulder.com

A summary of expected IR absorption bands is presented in Table 4.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch | 3400 - 3200 | Strong, Broad |

| N-H (in -NH3+) | Stretch | 3200 - 2800 | Strong, Very Broad |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium to Strong |

| N-H (in -NH3+) | Asymmetric Bend | 1600 - 1575 | Medium |

| N-H (in -NH3+) | Symmetric Bend | ~1500 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. technologynetworks.com For a molecule to absorb in this region, it typically needs to have π-electrons or non-bonding electrons that can be promoted to higher energy orbitals, such as in conjugated systems or molecules with carbonyl groups.

This compound is an aliphatic amino alcohol. It lacks a chromophore, which is a part of a molecule responsible for its color by absorbing light in the visible region, and it does not possess any conjugated π-systems. libretexts.org The functional groups present (amine and alcohol) have non-bonding electrons, but their electronic transitions (n → σ*) occur at very short wavelengths, typically below 200 nm. libretexts.org

Therefore, a UV-Vis spectrum of this compound in a standard solvent like ethanol or water is not expected to show any significant absorbance above 200 nm. libretexts.org This lack of absorbance makes direct quantification by UV-Vis spectroscopy impractical and necessitates the use of derivatization to introduce a chromophore, as discussed in the HPLC section. nih.gov

Computational and Theoretical Investigations of 5 Amino 4 Methylpentan 1 Ol Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 5-Amino-4-methylpentan-1-ol hydrochloride, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate and accept electrons, respectively. An analysis of the HOMO-LUMO energy gap for this compound would indicate its chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, an ESP map would reveal the likely sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. This information is critical for predicting intermolecular interactions and reaction mechanisms.

Molecular Reactivity Descriptors

A suite of molecular reactivity descriptors, derived from quantum chemical calculations, can quantify the reactivity of this compound. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A data table summarizing these descriptors would offer a quantitative basis for comparing its reactivity with other compounds.

Table 1: Hypothetical Molecular Reactivity Descriptors for this compound

| Descriptor | Value (Arbitrary Units) | Significance |

| Ionization Potential (I) | Data not available | Energy required to remove an electron. |

| Electron Affinity (A) | Data not available | Energy released upon gaining an electron. |

| Electronegativity (χ) | Data not available | Tendency to attract electrons. |

| Chemical Hardness (η) | Data not available | Resistance to change in electron distribution. |

| Chemical Softness (S) | Data not available | Reciprocal of hardness, indicates reactivity. |

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis would identify the stable isomers and their relative energies. Energy minimization studies would determine the most stable, lowest-energy conformation, which is crucial for understanding its behavior in various environments.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can model the movement of atoms and molecules over time, providing a dynamic view of intermolecular interactions. An MD simulation of this compound in a solvent, such as water, would reveal how it interacts with its surroundings. This would be particularly useful for understanding its solubility and behavior in biological systems.

In Silico Prediction of Reaction Pathways and Selectivity

Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound. By calculating the activation energies for different potential reactions, it is possible to determine the most favorable pathway and predict the selectivity of the reaction. This in silico approach can guide synthetic chemists in designing efficient reaction conditions.

Applications of 5 Amino 4 Methylpentan 1 Ol Hydrochloride in Advanced Chemical Research

Synthesis of Novel Heterocyclic Compounds

The 1,5-relationship between the amino and hydroxyl groups in 5-Amino-4-methylpentan-1-ol makes it an ideal precursor for the synthesis of substituted piperidines, a core structural motif in numerous pharmaceuticals and natural products. The intramolecular cyclization of 5-aminoalkanols is a direct and efficient method for constructing the piperidine (B6355638) ring.

The synthesis typically proceeds through the activation of the terminal hydroxyl group, converting it into a good leaving group (e.g., a tosylate or mesylate). This is followed by an intramolecular nucleophilic substitution (SN2) reaction, where the lone pair of the nitrogen atom attacks the activated carbon center, displacing the leaving group and forming the six-membered heterocyclic ring. Using 5-Amino-4-methylpentan-1-ol as the substrate, this strategy leads to the formation of 3-methylpiperidine (B147322) derivatives. The stereochemistry at the C-4 position of the starting material directly translates to the C-3 position of the resulting piperidine ring, allowing for the synthesis of enantiomerically pure heterocyclic products. researchgate.netwhiterose.ac.uknih.gov

Table 1: Representative Piperidine Synthesis via Amino Alcohol Cyclization

| Starting Material | Key Transformation Steps | Resulting Heterocycle |

|---|

This method provides a reliable route to chiral 3-substituted piperidines, which are important scaffolds in drug discovery. researchgate.net

Development of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

Chiral amino alcohols are foundational components in the field of asymmetric synthesis, serving as precursors to both chiral auxiliaries and ligands that induce stereoselectivity in chemical reactions. nih.govacs.org 5-Amino-4-methylpentan-1-ol, available in its chiral forms, is well-suited for these applications.

A common application is in the synthesis of Evans-type oxazolidinone chiral auxiliaries. wikipedia.org The amino alcohol can be reacted with phosgene (B1210022) or a phosgene equivalent to form a cyclic carbamate, yielding a 4-substituted oxazolidinone. When an acyl group is attached to the nitrogen of this oxazolidinone, the steric bulk of the substituent at the C-4 position effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. wikipedia.org The auxiliary can be cleanly removed afterward and often recycled.

Furthermore, the nitrogen and oxygen atoms of 5-Amino-4-methylpentan-1-ol can act as a bidentate ligand, chelating to a metal center. researchgate.netalfa-chemistry.com Such chiral ligands are instrumental in asymmetric catalysis, including reactions like asymmetric alkylations, hydrogenations, and aldol (B89426) reactions. The chiral environment created by the ligand around the metal catalyst influences the trajectory of the reactants, favoring the formation of one enantiomer of the product over the other. researchgate.net

Precursor for Designed Chemical Probes and Tags

The distinct reactivity of the primary amine and hydroxyl groups allows 5-Amino-4-methylpentan-1-ol hydrochloride to be used as a scaffold for creating specialized chemical probes and tags. The primary amine serves as a convenient nucleophilic handle for conjugation to various reporter molecules.

For instance, the amine can react with isothiocyanate derivatives of fluorophores, such as fluorescein (B123965) isothiocyanate (FITC), to form a stable thiourea (B124793) linkage. mdpi.com This covalently attaches the fluorescent tag to the amino alcohol scaffold, which can then be incorporated into larger molecules or used to study biological systems. The hydroxyl group offers an additional site for modification or for altering the solubility and pharmacokinetic properties of the resulting probe.

This bifunctionality is also valuable in the design of enantioselective fluorescent sensors. nsf.govnih.gov A chiral probe molecule containing, for example, two aldehyde groups can react with a chiral amino alcohol to form a rigid, cyclic structure. The diastereomeric interactions between the probe and the different enantiomers of the amino alcohol can lead to distinct fluorescence responses, allowing for the determination of enantiomeric excess. researchgate.net

Exploration in Materials Science Research (e.g., polymer precursors, sensing elements)

In materials science, bifunctional molecules are essential monomers for step-growth polymerization. As an amino alcohol, 5-Amino-4-methylpentan-1-ol can be incorporated into polymers such as poly(ester amide)s and polyurethanes. scbt.comnih.gov

For example, it can participate in polycondensation reactions with dicarboxylic acids and polyols to create biodegradable and elastomeric poly(ester amide)s. nih.gov The inclusion of this chiral monomer introduces stereocenters along the polymer backbone, which can influence the material's secondary structure, thermal properties, and biodegradability. Modern, environmentally benign polymerization methods, such as the direct catalytic dehydrogenation of diols and diamines to form polyamides, highlight the ongoing innovation in this field. nih.govnih.govexlibrisgroup.com While not a diol or diamine itself, the amino alcohol moiety is a key component in related polymer classes. researchgate.netnih.gov

The functional groups also allow the molecule to be grafted onto surfaces to modify their properties, such as improving adhesion or creating specific recognition sites for sensing applications. scbt.com

Intermediate in the Synthesis of Complex Natural Product Fragments

The total synthesis of complex natural products relies on a strategy of assembling smaller, stereochemically defined fragments. Chiral amino alcohols are indispensable "chiral building blocks" in this approach, providing a portion of the final structure with pre-set stereochemistry. nih.govfrontiersin.orgmdpi.com

This compound serves as a valuable C6 synthon. Its defined stereocenter at C-4 and the functional groups at either end provide multiple points for elaboration. Chemists can utilize this fragment to construct portions of larger molecules like alkaloids, polyketides, or non-ribosomal peptides. nih.gov The ability to introduce a specific (R) or (S) configuration via this building block saves numerous steps and avoids challenging stereoselective reactions later in a complex synthesis. researchgate.net The use of such fragments is a cornerstone of diversity-oriented synthesis, where variations of a core structure can be used to build libraries of natural product analogs for drug discovery. mdpi.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-(3-methylpiperidin-2-yl)methanol |

| (S)-(3-methylpiperidin-2-yl)methanol |

| Fluorescein isothiocyanate (FITC) |

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift, moving from traditional batch processes to continuous flow chemistry. rsc.orgacs.org This transition offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. rsc.orgacs.org For a molecule like 5-Amino-4-methylpentan-1-ol hydrochloride, integrating its synthesis into flow chemistry platforms could lead to more efficient and scalable production. google.com

Flow chemistry allows for the telescoping of multiple reaction steps, eliminating the need for intermediate isolation and purification, which can significantly shorten production times. rsc.org Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, are becoming increasingly sophisticated. chemrxiv.orgchemspeed.com These platforms can accelerate reaction optimization and enable high-throughput screening of reaction conditions. chemrxiv.org The application of such automated systems to the synthesis of chiral amino alcohols could lead to the rapid development of novel and efficient synthetic routes. chemspeed.com

Table 1: Comparison of Batch vs. Flow Synthesis for Amino Alcohols

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Often requires re-optimization | More straightforward scale-up |

| Safety | Higher risk with exothermic reactions | Enhanced safety due to small reaction volumes |

| Reproducibility | Can be variable | High |

| Automation | Challenging to fully automate | Readily integrated with automated platforms |

| Footprint | Large | Compact |

Exploration in Biocatalytic and Chemoenzymatic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.govfrontiersin.org For the synthesis of chiral molecules like this compound, enzymes such as transaminases, amine dehydrogenases, and lipases are particularly relevant. frontiersin.orgnih.govsemanticscholar.org These enzymes can provide exquisite control over stereochemistry, often yielding products with high enantiomeric purity without the need for complex chiral auxiliaries or catalysts. nih.govfrontiersin.org

Chemoenzymatic approaches, which combine enzymatic steps with traditional chemical reactions, can leverage the strengths of both methodologies. x-mol.net For instance, an enzymatic step could be used to create a key chiral intermediate, which is then elaborated upon using conventional organic synthesis. nih.gov The use of ω-transaminases, for example, has been hampered by unfavorable equilibrium positions, but new strategies using specific amine donors are overcoming these limitations. h1.co The application of engineered enzymes, developed through directed evolution and computational design, is expanding the substrate scope and enhancing the catalytic efficiency of biocatalysts for the production of a wide range of chiral amines and amino alcohols. frontiersin.orgnih.gov

Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. rsc.orgrsc.orgbenthamdirect.com For the synthesis of amino alcohols, this translates to the use of renewable starting materials, the reduction of waste, and the use of environmentally benign solvents and catalysts. rsc.orgrsc.orguv.es

Recent research has focused on developing catalytic methods that avoid the use of stoichiometric reagents and harsh reaction conditions. rsc.orgacs.org For example, visible-light photocatalysis has emerged as a powerful tool for the synthesis of 1,2-amino alcohols from readily available starting materials in aqueous media at room temperature. rsc.org Other sustainable approaches include the use of hydrogen borrowing catalysis and reductive amination, which can directly convert biomass-derived precursors into valuable amines. rsc.org The development of heterogeneous catalysts that can be easily recovered and reused is another key area of research that aligns with the goals of sustainable chemistry. uv.es

Advanced Functionalization for Material Science Innovations

The bifunctional nature of amino alcohols, containing both an amine and a hydroxyl group, makes them valuable building blocks in material science. scbt.com These functional groups provide sites for polymerization and for grafting onto surfaces, allowing for the creation of materials with tailored properties. scbt.comalfa-chemistry.com

There is growing interest in using amino alcohols to create biodegradable and biocompatible polymers, such as poly(ester amide) elastomers, for applications in tissue engineering and medical devices. nih.gov The presence of amine groups in these polymers allows for further chemical modification to enhance cell attachment and other biological responses. nih.gov Additionally, amino alcohol-functionalized materials are being explored for a variety of other applications. For example, they can be used to create polymer-supported chiral ligands for asymmetric catalysis. researchgate.net The functionalization of carbon dots with β-amino alcohols has also been shown to create selective fluorescent sensors for metal ions. rsc.org The unique properties of this compound could be leveraged in the design of novel polymers, coatings, and functional surfaces with advanced properties.

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 5-Amino-4-methylpentan-1-ol hydrochloride?

To confirm purity and structural integrity, researchers should employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (for hydrogen and carbon positional analysis), Mass Spectrometry (MS) (to verify molecular weight and fragmentation patterns), and High-Performance Liquid Chromatography (HPLC) (for quantitative purity assessment). For example, NMR can resolve stereochemical ambiguities, while HPLC with UV detection at 95% purity thresholds is critical for batch validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Mandatory protocols include:

- Documented training on hazard communication, decontamination, and emergency procedures for all personnel .

- Access to Safety Data Sheets (SDS) for toxicity and reactivity information.

- Use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection.

- Implementation of mechanical collection tools for spills to avoid environmental contamination .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing by-products?

Optimization strategies include:

- Multi-step protection-deprotection strategies to preserve reactive amino and hydroxyl groups during synthesis .

- Reaction condition tuning (e.g., temperature, solvent polarity) to favor nucleophilic substitution or condensation pathways.

- Real-time monitoring via thin-layer chromatography (TLC) or inline spectroscopy to identify and mitigate by-product formation early .

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts or MS fragmentation) during structural elucidation?

Contradictions can be addressed by:

Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?

The hydrochloride salt enhances aqueous solubility via ionic interactions, making it preferable for biological assays. However, in hydrophobic solvents (e.g., DCM), the free base may dominate, requiring pH adjustments. Stability studies should include accelerated degradation tests under varying pH and temperature conditions to assess hydrolytic susceptibility of the amino and hydroxyl groups .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.